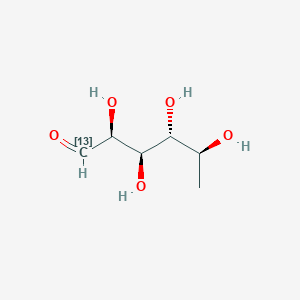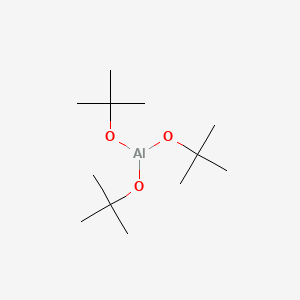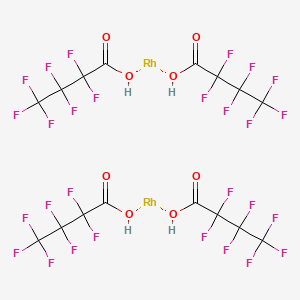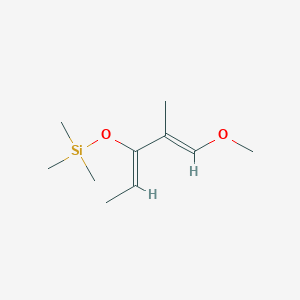
(-)-Fucose-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Fucose-13C: is a labeled monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications. This compound is particularly useful in research involving metabolic pathways and molecular interactions due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of glucose-13C as a starting material, which undergoes a series of enzymatic or chemical transformations to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into fucose. These microorganisms are cultured in media containing carbon-13 labeled substrates, and the fucose produced is then extracted and purified.
化学反应分析
Types of Reactions: (-)-Fucose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to fucuronic acid using oxidizing agents.
Reduction: Reduction to fucitol using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Fucuronic acid.
Reduction: Fucitol.
Substitution: Halogenated fucose derivatives.
科学研究应用
Chemistry: In chemistry, (-)-Fucose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids. This is important for understanding cell signaling, immune response, and protein stability.
Medicine: In medical research, this compound is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) to study metabolic disorders and cancer. Its isotopic labeling provides enhanced imaging contrast and specificity.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the calibration of instruments.
作用机制
Molecular Targets and Pathways: (-)-Fucose-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. The labeled fucose is integrated into these molecules during glycosylation, allowing researchers to track and study the dynamics of these processes. The pathways involved include the fucose salvage pathway and the de novo synthesis pathway.
相似化合物的比较
D-Glucose-13C: Another labeled monosaccharide used in metabolic studies.
Lactose-13C: A disaccharide labeled with carbon-13 used in digestive studies.
Galactose-13C: A labeled hexose used in studies of galactose metabolism.
Uniqueness: (-)-Fucose-13C is unique due to its specific role in glycosylation processes and its incorporation into glycoproteins and glycolipids. This makes it particularly valuable in studies related to cell signaling and immune response, distinguishing it from other labeled sugars that may not participate in these specific pathways.
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI 键 |
PNNNRSAQSRJVSB-ZAHPDWKSSA-N |
手性 SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
规范 SMILES |
CC(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)








![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

